molecular formula C20H18BrN5OS B11592944 (4Z)-2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11592944
M. Wt: 456.4 g/mol
InChI Key: LMFGKHAAZZNIOZ-UHFFFAOYSA-N
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Description

The compound “(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features a variety of functional groups, including a brominated aromatic ring, a pyrazolone core, and a benzothiadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolone core, bromination of the aromatic ring, and coupling with the benzothiadiazole moiety. Typical reaction conditions might include:

    Formation of the pyrazolone core: This could involve the condensation of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Coupling with benzothiadiazole: This step might involve a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the pyrazolone core might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The nitro groups in the benzothiadiazole moiety could be reduced to amines.

    Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) might be employed.

    Substitution: Nucleophiles like amines or thiols could be used in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given its structural similarity to known bioactive compounds.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-4-{[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: This compound itself.

    Other pyrazolone derivatives: Compounds with a similar pyrazolone core but different substituents.

    Benzothiadiazole derivatives: Compounds with the benzothiadiazole moiety but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or electronic properties compared to other similar compounds.

Properties

Molecular Formula

C20H18BrN5OS

Molecular Weight

456.4 g/mol

IUPAC Name

2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H18BrN5OS/c1-10-5-7-16-19(25-28-24-16)18(10)22-9-14-13(4)23-26(20(14)27)17-8-6-15(21)11(2)12(17)3/h5-9,23H,1-4H3

InChI Key

LMFGKHAAZZNIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)N=CC3=C(NN(C3=O)C4=C(C(=C(C=C4)Br)C)C)C

Origin of Product

United States

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